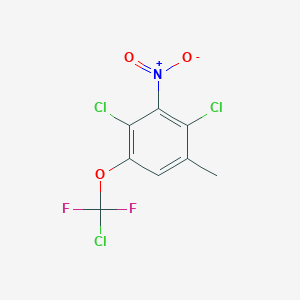
3-(Trichloromethyl)benzophenone, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trichloromethyl)benzophenone, 95% (3-TCMBP) is a versatile chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of approximately 145°C and is soluble in most organic solvents. 3-TCMBP is a relatively inexpensive and commercially available reagent that is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(Trichloromethyl)benzophenone, 95% is used as a reagent in a variety of scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a photosensitizer in photochemical reactions, and as a fluorescent probe in spectroscopic measurements. It is also used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a ligand in the synthesis of transition metal complexes.
Wirkmechanismus
The mechanism of action of 3-(Trichloromethyl)benzophenone, 95% is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of new bonds between molecules. The compound can also act as a photosensitizer, which can promote the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can then react with other molecules to form new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Trichloromethyl)benzophenone, 95% are not yet fully understood. However, it is believed that the compound can be toxic to cells and can cause oxidative damage to proteins and DNA. It is also believed that the compound can interfere with the activity of enzymes and can affect the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Trichloromethyl)benzophenone, 95% in laboratory experiments include its low cost, availability, and versatility. The compound is relatively inexpensive and can be easily obtained from chemical suppliers. It is also a highly versatile reagent that can be used in a variety of laboratory experiments. However, the compound can be toxic and can cause oxidative damage to cells, so it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 3-(Trichloromethyl)benzophenone, 95% research. One potential area of research is to further explore its mechanism of action and to better understand its biochemical and physiological effects. It would also be beneficial to further explore its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research could explore its potential as a fluorescent probe for spectroscopic measurements and its potential use as a photosensitizer in photochemical reactions. Finally, it would also be beneficial to explore ways to reduce the toxicity of the compound and to develop safer methods of handling and using it in laboratory experiments.
Synthesemethoden
3-(Trichloromethyl)benzophenone, 95% can be synthesized from the reaction of benzophenone with trichloromethane in the presence of a Lewis acid such as aluminum chloride, zinc chloride, or boron trifluoride. The reaction is typically conducted in an inert atmosphere and the product is isolated by column chromatography or recrystallization. The yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
phenyl-[3-(trichloromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFDYOFKOBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)




